molecular formula C6H5F5O2 B1333173 5,5,6,6,6-Pentafluorohexane-2,4-dione CAS No. 356-40-1

5,5,6,6,6-Pentafluorohexane-2,4-dione

Cat. No.: B1333173
CAS No.: 356-40-1
M. Wt: 204.09 g/mol
InChI Key: URZZSPYOFOTILI-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexane-2,4-dione is an organic compound with the molecular formula C₆H₅F₅O₂ and a molecular weight of 204.1 g/mol . This compound is characterized by the presence of five fluorine atoms attached to the hexane backbone, making it a highly fluorinated ketone. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexane-2,4-dione typically involves the fluorination of hexane-2,4-dione. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,6,6,6-Pentafluorohexane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexane-2,4-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of five fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and less-fluorinated analogs.

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZZSPYOFOTILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377822
Record name 5,5,6,6,6-pentafluorohexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-40-1
Record name 5,5,6,6,6-pentafluorohexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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